molecular formula C5H4BrClN2O B175772 5-Bromo-6-chloro-2-methylpyrimidin-4-ol CAS No. 105806-11-9

5-Bromo-6-chloro-2-methylpyrimidin-4-ol

Cat. No.: B175772
CAS No.: 105806-11-9
M. Wt: 223.45 g/mol
InChI Key: DKYJKLCIGBWGMF-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-2-methylpyrimidin-4-ol is a heterocyclic compound with the molecular formula C5H4BrClN2O. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol typically involves the bromination and chlorination of 2-methylpyrimidin-4-ol. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-6-chloro-2-methylpyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound can interact with molecular targets such as kinases, proteases, or nucleic acids, thereby influencing various biochemical pathways. The exact mechanism involves binding to the active site of the target molecule, leading to inhibition or modulation of its activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-6-methylpyridine
  • 5-Bromo-4-chloro-6-methylpyrimidin-2-amine
  • 6-Bromo-2-chloro-4-methylpyrimidine

Uniqueness

5-Bromo-6-chloro-2-methylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-bromo-4-chloro-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O/c1-2-8-4(7)3(6)5(10)9-2/h1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYJKLCIGBWGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547837
Record name 5-Bromo-6-chloro-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105806-11-9
Record name 5-Bromo-6-chloro-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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